N-(3-methylphenyl)-3-(phenoxymethyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(3-METHYLPHENYL)-3-(PHENOXYMETHYL)-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHYLPHENYL)-3-(PHENOXYMETHYL)-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include substituted phenylamines, phenoxyalkyl halides, and thiadiazine derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale reactors. Purification processes such as crystallization, distillation, or chromatography may be used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-METHYLPHENYL)-3-(PHENOXYMETHYL)-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: The compound could be explored for its potential therapeutic effects in treating various diseases.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-METHYLPHENYL)-3-(PHENOXYMETHYL)-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-METHYLPHENYL)-3-(PHENOXYMETHYL)-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE include other triazolothiadiazine derivatives with different substituents on the phenyl rings.
Uniqueness
The uniqueness of this compound lies in its specific substituents and their arrangement, which can significantly influence its chemical and biological properties. Compared to other similar compounds, it may exhibit distinct reactivity, stability, and biological activity.
Properties
Molecular Formula |
C25H23N5O2S |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-(3-methylphenyl)-3-(phenoxymethyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C25H23N5O2S/c1-17-9-8-12-19(15-17)26-24(31)23-22(18-10-4-2-5-11-18)29-30-21(27-28-25(30)33-23)16-32-20-13-6-3-7-14-20/h2-15,22-23,29H,16H2,1H3,(H,26,31) |
InChI Key |
MIAQVXHNNOSILA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2C(NN3C(=NN=C3S2)COC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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